N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide
描述
N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of various B cell-related diseases.
作用机制
N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide is a reversible inhibitor of BTK that binds to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting B cell activation. BTK is a key mediator of the B cell receptor signaling pathway, and its inhibition has been shown to suppress various downstream signaling pathways, including the PI3K/AKT and NF-κB pathways.
Biochemical and physiological effects:
This compound has been shown to effectively inhibit BTK activity in both in vitro and in vivo models, leading to the suppression of B cell proliferation and activation. In preclinical studies, this compound has demonstrated potent anti-tumor activity in various B cell lymphoma models, including diffuse large B cell lymphoma and mantle cell lymphoma. This compound has also been shown to suppress the production of autoantibodies in lupus models, indicating its potential therapeutic application in autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also demonstrated potent anti-tumor activity in preclinical models, indicating its potential therapeutic application in B cell-related cancers. However, the limitations of this compound include its relatively short half-life and the potential for drug resistance, which may limit its clinical efficacy.
未来方向
For the development of N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide include the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its clinical efficacy. Additionally, the combination of this compound with other targeted therapies, such as inhibitors of the PI3K/AKT and NF-κB pathways, may enhance its anti-tumor activity and overcome drug resistance. Further preclinical and clinical studies are needed to fully evaluate the potential therapeutic applications of this compound in various B cell-related diseases.
科学研究应用
N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various B cell-related diseases, including B cell lymphomas, chronic lymphocytic leukemia, and autoimmune diseases such as rheumatoid arthritis and lupus. Preclinical studies have shown that this compound effectively inhibits BTK activity and suppresses B cell proliferation and activation, leading to the suppression of disease progression.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-(furan-2-ylmethyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-13-11-14(18)4-5-16(13)19-17(23)21-8-6-20(7-9-21)12-15-3-2-10-22-15/h2-5,10-11H,6-9,12H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYHNTZILRPFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。